Cas no 2138210-78-1 (1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid)

1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2138210-78-1
- EN300-739869
- 1-cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid
- 1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid
-
- インチ: 1S/C12H17NO2/c1-2-5-12(11(14)15)6-8-13(9-7-12)10-3-4-10/h1,10H,3-9H2,(H,14,15)
- InChIKey: MZOWDLDWMLZOOT-UHFFFAOYSA-N
- SMILES: OC(C1(CC#C)CCN(CC1)C1CC1)=O
計算された属性
- 精确分子量: 207.125928785g/mol
- 同位素质量: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 303
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1
- トポロジー分子極性表面積: 40.5Ų
1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739869-1.0g |
1-cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid |
2138210-78-1 | 1g |
$0.0 | 2023-06-06 |
1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acidに関する追加情報
Introduction to 1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid (CAS No. 2138210-78-1)
1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid (CAS No. 2138210-78-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
The chemical structure of 1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid is defined by its cyclopropyl and propargyl substituents on a piperidine ring. The cyclopropyl group imparts rigidity to the molecule, which can influence its conformational properties and interactions with biological targets. The propargyl group, on the other hand, provides a reactive site for further chemical modifications, making this compound a versatile scaffold for drug design.
The molecular formula of 1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid is C13H17N2O2, with a molecular weight of approximately 235.28 g/mol. It is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound exhibits good stability under standard laboratory conditions but may require protection from light and moisture for long-term storage.
Synthesis Methods
The synthesis of 1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid has been reported using various methodologies. One common approach involves the coupling of a cyclopropyl-substituted piperidine derivative with a propargyl halide, followed by carboxylation to introduce the carboxylic acid functionality. This method typically utilizes palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the propargyl linkage.
A recent study published in the Journal of Organic Chemistry detailed an efficient one-pot synthesis of this compound using microwave-assisted conditions. The authors reported that this method significantly reduced reaction times and improved yields compared to conventional heating methods. The use of microwave technology in organic synthesis has gained traction due to its ability to enhance reaction rates and selectivity while minimizing side reactions.
Biological Activities and Therapeutic Potential
1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid has been investigated for its potential therapeutic applications in several areas of medicine. One notable area of interest is its activity as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many drugs used in treating neurological disorders, cardiovascular diseases, and metabolic conditions.
A study published in the Journal of Medicinal Chemistry explored the binding affinity and functional activity of this compound at various GPCRs. The results indicated that 1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid exhibited high selectivity for specific receptor subtypes, suggesting its potential as a lead compound for developing selective GPCR modulators.
In addition to GPCR modulation, this compound has also shown promise in anti-inflammatory and analgesic applications. Preclinical studies have demonstrated that it can effectively reduce inflammation and pain in animal models without significant side effects. These findings have sparked interest in further investigating its potential as a novel therapeutic agent for inflammatory diseases such as arthritis and chronic pain conditions.
Clinical Trials and Future Directions
The promising preclinical results with 1-Cyclopropyl-4-(prop-2-yinl)piperidine-carboxylic acid have led to several ongoing clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase trials have focused on assessing pharmacokinetic properties, dose-ranging, and safety profiles. Preliminary data from these trials have been encouraging, with no major adverse events reported.
In parallel with clinical trials, researchers are exploring structural modifications to optimize the pharmacological properties of this compound. For example, substituting different functional groups on the piperidine ring or altering the length of the propargyl chain can potentially enhance potency or improve pharmacokinetic parameters such as bioavailability and half-life.
Conclusion
1-Cyclopropyl-4-(prop-2-yinl)piperidine-carboxylic acid (CAS No. 2138210)-78 is an intriguing compound with a unique chemical structure that offers significant potential for therapeutic applications. Its ability to modulate GPCRs and exhibit anti-inflammatory properties makes it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatments in various medical fields.
2138210-78-1 (1-Cyclopropyl-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid) Related Products
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 2763749-55-7(3-(2-Bromoethynyl)oxetan-3-ol)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 2649057-50-9(1,3-dichloro-5-(1-isocyanatoethyl)benzene)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)




